tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
Description
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a hydrazone derivative characterized by a tert-butyl ester group and a 2,4-dinitrophenylhydrazine moiety.
Properties
CAS No. |
748158-87-4 |
|---|---|
Molecular Formula |
C14H18N4O6 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C14H18N4O6/c1-9(7-13(19)24-14(2,3)4)15-16-11-6-5-10(17(20)21)8-12(11)18(22)23/h5-6,8,16H,7H2,1-4H3 |
InChI Key |
RWOVCRQPFGQOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of tert-butyl 3-oxobutanoate with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with molecular targets through the hydrazone linkage and the dinitrophenyl moiety. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dinitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Core Hydrazone Backbone: The compound shares the 2-(2,4-dinitrophenyl)hydrazinylidene group with analogs like methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]propanoate () and Sivifene (). This group is critical for forming Schiff bases, which are often used in coordination chemistry and biological studies .
- This contrasts with smaller esters, which may exhibit higher reactivity in nucleophilic environments .
Physicochemical Properties
*Molecular weight estimated based on structural analogs.
- Polar Surface Area (PSA) : The tert-butyl derivative likely has a PSA similar to methyl analogs (~136 Ų), as the dinitrophenylhydrazine moiety dominates polarity. This suggests comparable solubility profiles in polar solvents .
- Thermal Stability : The tert-butyl group may improve thermal stability compared to methyl esters, as observed in related tert-butyl carboxylates .
Crystallography and Computational Studies
- Structural Analysis : Programs like SHELX () and WinGX () are used to resolve hydrazone crystal structures. The tert-butyl group may influence packing efficiency and crystallinity compared to smaller esters .
Biological Activity
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The compound is synthesized through a condensation reaction involving tert-butyl butanoate and 2,4-dinitrophenylhydrazine. The reaction typically proceeds under acidic conditions, resulting in the formation of the hydrazone derivative. Characterization of the compound can be achieved using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial as it helps in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | TBD | In vitro studies |
| Related Dinitrophenyl Compounds | 25-50 | Various |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are involved in metabolic pathways. For instance, it has been reported that similar hydrazone derivatives can act as inhibitors of carboxylesterases, which play a role in drug metabolism.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Carboxylesterases | Competitive | Wadkins et al., 2005 |
| Acetylcholinesterase | Non-inhibitory | Various studies |
The biological effects of this compound are thought to be mediated through several mechanisms:
- Radical Scavenging : The presence of the dinitrophenyl group enhances the compound's ability to scavenge free radicals.
- Enzyme Interaction : The hydrazone moiety may interact with active sites on enzymes, leading to inhibition or modulation of their activity.
- Cell Signaling Pathways : Preliminary studies suggest that this compound may influence cell signaling pathways related to inflammation and apoptosis.
Case Studies
- Neuroprotective Effects : A study demonstrated that similar compounds could protect neuronal cells from oxidative damage induced by toxins, suggesting a potential role in neuroprotection.
- Cancer Research : In vitro tests showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
